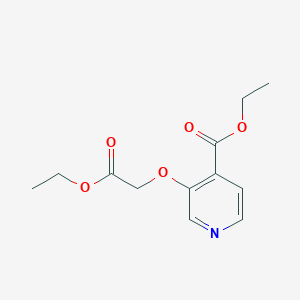

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

Description

Properties

IUPAC Name |

ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-16-11(14)8-18-10-7-13-6-5-9(10)12(15)17-4-2/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXGKYQXHNGUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CN=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618152 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18343-02-7 | |

| Record name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

Abstract

This technical guide provides a comprehensive, chemically-validated pathway for the synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is predicated on a robust two-step sequence commencing from the commercially available 3-hydroxyisonicotinic acid. The core transformations involve a Fischer esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to introduce the ethoxycarbonylmethyl side chain. This document furnishes a detailed experimental protocol, mechanistic insights, and a logical framework for researchers in drug development and chemical synthesis.

Introduction and Strategic Rationale

The synthesis of functionalized pyridine rings is a cornerstone of modern pharmaceutical development, as this heterocycle is a prevalent scaffold in numerous bioactive molecules. Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a diester molecule featuring a pyridine core, an ether linkage, and two distinct ethyl ester groups. The strategic challenge in its synthesis lies in the selective formation of the C-O bond at the C3 position of the pyridine ring without interfering with the ester functionalities.

Our selected strategy is a logical and efficient pathway that leverages classical, high-yielding reactions. The retrosynthetic analysis identifies Ethyl 3-hydroxyisonicotinate and an electrophilic two-carbon unit as key precursors. This approach is advantageous due to the ready availability of the starting material, 3-hydroxyisonicotinic acid, and the predictable reactivity of the chosen reaction classes.

Retrosynthetic Analysis

The design of the synthesis pathway begins with a logical deconstruction of the target molecule. The primary disconnection is at the ether linkage, a bond reliably formed via a Williamson ether synthesis. This retrosynthetic step yields a nucleophilic pyridinol and an electrophilic acetate derivative.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthesis Pathway: A Two-Step Approach

The forward synthesis is executed in two primary stages:

-

Step 1: Fischer Esterification of 3-hydroxyisonicotinic acid to yield Ethyl 3-hydroxyisonicotinate.

-

Step 2: Williamson Ether Synthesis between Ethyl 3-hydroxyisonicotinate and ethyl bromoacetate to form the final product.

Caption: Overall two-step synthesis workflow.

Mechanistic Considerations

Fischer Esterification Mechanism

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[1] The reaction is driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent, shifting the equilibrium toward the product as described by Le Châtelier's principle.[1][2]

The mechanism proceeds via several reversible steps:[1][3]

-

Protonation of the Carbonyl: The catalytic acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ethyl ester product.

Williamson Ether Synthesis Mechanism

This reaction is a definitive example of an SN2 (bimolecular nucleophilic substitution) reaction.[4][5]

-

Deprotonation: A moderately strong base, potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of Ethyl 3-hydroxyisonicotinate. This generates a potent pyridinolate nucleophile.

-

Nucleophilic Attack: The newly formed pyridinolate anion attacks the electrophilic methylene carbon of ethyl bromoacetate. This occurs via a backside attack, displacing the bromide ion, which is an excellent leaving group.[4][5]

-

Bond Formation: The concerted attack and displacement result in the formation of the new C-O ether bond, yielding the target molecule. The reaction is best conducted with primary alkyl halides like ethyl bromoacetate to avoid competing elimination reactions.[4][5]

Detailed Experimental Protocols

Disclaimer: These protocols are designed for implementation by trained chemists in a controlled laboratory setting. Adherence to all institutional safety guidelines, including the use of personal protective equipment (PPE), is mandatory.

Step 1: Synthesis of Ethyl 3-hydroxyisonicotinate

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| 3-Hydroxyisonicotinic Acid | 139.11 | 0.10 | 1.0 | 13.91 g |

| Ethanol (Absolute) | 46.07 | - | - | 200 mL |

| Sulfuric Acid (Conc.) | 98.08 | - | Catalyst | 2 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxyisonicotinic acid (13.91 g, 0.10 mol).

-

Add absolute ethanol (200 mL). Stir the suspension.

-

Carefully and slowly, add concentrated sulfuric acid (2 mL) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 3-hydroxyisonicotinate, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |

| Ethyl 3-hydroxyisonicotinate | 167.16 | 0.05 | 1.0 | 8.36 g |

| Ethyl Bromoacetate | 167.00 | 0.06 | 1.2 | 10.02 g (6.7 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.10 | 2.0 | 13.82 g |

| Dimethylformamide (DMF) | 73.09 | - | - | 100 mL |

Procedure:

-

Ensure all glassware is oven-dried before use.

-

To a 250 mL three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add Ethyl 3-hydroxyisonicotinate (8.36 g, 0.05 mol) and anhydrous potassium carbonate (13.82 g, 0.10 mol).

-

Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.

-

Stir the suspension under a nitrogen atmosphere at room temperature for 30 minutes.

-

Slowly add ethyl bromoacetate (10.02 g, 0.06 mol) dropwise to the reaction mixture.

-

Heat the mixture to 60-70 °C and maintain for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the pure Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate.

Characterization and Validation

The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretches of the esters and the C-O-C stretch of the ether.

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

Conclusion

The described two-step synthesis provides a reliable and scalable method for producing Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate from 3-hydroxyisonicotinic acid. The pathway relies on two of the most fundamental and well-understood reactions in organic chemistry—Fischer esterification and Williamson ether synthesis. The provided protocols are robust and include standard purification techniques, making this guide a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications.

References

-

Title: Williamson Ether Synthesis Source: Cambridge University Press URL: [Link]

-

Title: Williamson Ether Synthesis Source: Utah Tech University URL: [Link]

-

Title: Williamson ether synthesis Source: Wikipedia URL: [Link]

-

Title: Williamson ether synthesis (video) Source: Khan Academy URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

-

Title: Fischer Esterification Source: Chemistry Steps URL: [Link]

-

Title: Fischer Esterification Source: University of Colorado Boulder URL: [Link]

-

Title: Fischer Esterification-Typical Procedures Source: OperaChem URL: [Link]

-

Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

Sources

An In-depth Technical Guide to Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (CAS No: 18343-02-7) is a specialized pyridine-based heterocyclic compound. Its structural features, incorporating both an isonicotinate core and a flexible ether-linked ester side chain, position it as a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive overview of its known physicochemical properties, outlines logical protocols for its synthesis and characterization, and discusses its potential applications in drug discovery. While publicly available experimental data for this specific molecule is limited, this document synthesizes the available information with established chemical principles to offer a robust resource for researchers.

Molecular Structure and Core Properties

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is characterized by a pyridine ring substituted at the 3- and 4-positions. The 4-position is functionalized with an ethyl ester (the isonicotinate moiety), while the 3-position bears an ethoxycarbonylmethoxy group. This unique arrangement of functional groups provides multiple reactive sites for further chemical modification.

Chemical Structure:

Key Identifiers and Properties:

A summary of the fundamental physicochemical properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is presented in Table 1. It is important to note that while some of these properties are reported from chemical suppliers, others are predicted and should be confirmed experimentally.

Table 1: Physicochemical Properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

| Property | Value | Source |

| IUPAC Name | Ethyl 3-(2-ethoxy-2-oxoethoxy)pyridine-4-carboxylate | N/A |

| CAS Number | 18343-02-7 | [1] |

| Molecular Formula | C12H15NO5 | [1][2] |

| Molecular Weight | 253.25 g/mol | [2][3] |

| Appearance | Brown to yellow oil | [2] |

| Boiling Point | 150-160 °C at 0.3 Torr | [2] |

| Density (Predicted) | 1.183 ± 0.06 g/cm³ | [3] |

| Purity (Typical) | ≥ 95.0% | [1] |

| Storage | 2-8°C, sealed in a dry environment | [2][3] |

Synthesis and Purification

Proposed Synthetic Pathway:

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers. In this context, the phenoxide anion of ethyl 3-hydroxyisonicotinate, generated by a suitable base, would act as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Caption: Proposed Williamson ether synthesis pathway.

Step-by-Step Experimental Protocol:

-

Materials:

-

Ethyl 3-hydroxyisonicotinate (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of ethyl 3-hydroxyisonicotinate in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add ethyl bromoacetate dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

-

Analytical Characterization

A comprehensive characterization of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is crucial to confirm its identity and purity. The following analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the ether linkage, and the two different ethyl groups. The chemical shifts and coupling patterns would be indicative of the molecule's structure.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all 12 carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester functional groups (typically around 1730-1750 cm⁻¹), C-O stretching of the ether and esters, and the aromatic C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS):

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula.

Caption: A typical analytical workflow for characterization.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[3] Its structure allows it to serve as a versatile scaffold for the development of novel compounds with potential biological activity.[3]

Role as a Building Block:

The presence of two ester groups and a pyridine nitrogen atom provides multiple points for chemical modification. The esters can be hydrolyzed to carboxylic acids or converted to amides, while the pyridine nitrogen can be quaternized or involved in metal coordination. This versatility makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

Potential Therapeutic Targets:

While specific active pharmaceutical ingredients (APIs) derived from this intermediate are not widely disclosed in public literature, isonicotinic acid derivatives are known to be key components in various drugs. For instance, isoniazid is a cornerstone drug for the treatment of tuberculosis. The structural motifs present in Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate could be explored for the development of novel agents targeting a range of diseases, including infectious diseases and chronic conditions.[3]

Safety, Handling, and Stability

Hazard Identification:

One supplier has indicated that Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is associated with the hazard statement H302, meaning it is harmful if swallowed.[2] As with any chemical intermediate for which comprehensive toxicological data is not available, it should be handled with care in a well-ventilated laboratory environment, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Stability and Storage:

It is recommended to store Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate in a cool, dry place, typically between 2-8°C, in a tightly sealed container to prevent degradation from moisture and air.[2][3]

Conclusion

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a chemical intermediate with significant potential in the field of pharmaceutical synthesis. Its unique molecular architecture provides a foundation for the creation of diverse and complex molecules for drug discovery. While a comprehensive public dataset on its experimental properties is lacking, this guide provides a foundational understanding based on available information and established chemical principles. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in the development of novel therapeutics.

References

-

Hoffman Fine Chemicals. CAS RN 18343-02-7 | Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate | MFCD22199251. [Link]

-

PubChem. Ethyl isonicotinate. [Link]

-

MySkinRecipes. ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. [Link]

Sources

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate: A Core Heterocyclic Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate, a key heterocyclic intermediate in medicinal chemistry and novel compound synthesis. We will cover its core registry information, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its applications in drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in synthetic organic chemistry and the development of novel active pharmaceutical ingredients (APIs).

Compound Identification and Core Properties

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a pyridine derivative characterized by two distinct ester functionalities. Its structure makes it a versatile scaffold for introducing diverse molecular complexity, a desirable attribute in the design of drug candidates.[1]

Registry Information

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 18343-02-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 253.25 g/mol | [1][2][3] |

| MDL Number | MFCD22199251 | [2] |

| InChI Key | MXXGKYQXHNGUIW-UHFFFAOYSA-N | [3] |

Chemical Structure

The structure features a pyridine ring substituted at the 3-position with an ether-linked ethoxycarbonylmethyl group and an ethyl ester at the 4-position.

Caption: Chemical Structure of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate.

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for this compound.

| Property | Value | Source |

| Purity | ≥95.0% | [3] |

| Boiling Point | 150-160 °C at 0.3 Torr | [2] |

| Predicted Boiling Point | 359.6 ± 27.0 °C | [1] |

| Predicted Density | 1.183 ± 0.06 g/cm³ | [1] |

| Storage Condition | 2-8℃ | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is most efficiently achieved via a Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, the phenoxide is generated in situ from Ethyl 3-hydroxyisonicotinate.

Synthesis Workflow

The overall process involves the deprotonation of the hydroxyl group on the pyridine ring, followed by nucleophilic substitution with ethyl bromoacetate to form the ether linkage.

Caption: General workflow for the Williamson ether synthesis of the target compound.

Required Materials

| Reagent | CAS Number | Role |

| Ethyl 3-hydroxyisonicotinate | 18342-97-7 | Starting Material (Nucleophile Precursor) |

| Ethyl bromoacetate | 105-36-2 | Starting Material (Electrophile) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying Agent |

Detailed Synthesis Protocol

This protocol describes a robust method for synthesizing the title compound on a laboratory scale.

-

Reaction Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-hydroxyisonicotinate (1.0 eq).

-

Solvent and Base Addition : Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. Add finely powdered anhydrous potassium carbonate (1.5 eq).

-

Expertise & Experience: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the weakly acidic hydroxyl group on the pyridine ring. Its heterogeneity requires efficient stirring. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving a more reactive, "naked" phenoxide anion.

-

-

Addition of Electrophile : To the stirred suspension, add Ethyl bromoacetate (1.1 eq) dropwise at room temperature.[4]

-

Trustworthiness: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting material, Ethyl 3-hydroxyisonicotinate. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Execution : Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and stir.

-

Causality: This step quenches the reaction and precipitates the product while dissolving the inorganic salts (potassium carbonate and the potassium bromide byproduct).

-

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying : Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and DMF. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate.

Applications in Research and Drug Development

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is not typically an active pharmaceutical ingredient itself but serves as a valuable intermediate in their synthesis.[1]

-

Scaffold for Medicinal Chemistry : The pyridine core is a common motif in many biologically active compounds. This intermediate provides a pre-functionalized pyridine ring that chemists can further elaborate.

-

Versatile Functional Groups : The molecule possesses two distinct ester groups. These can be selectively hydrolyzed or converted to other functional groups (e.g., amides, carboxylic acids), allowing for the attachment of different pharmacophores or linkers. This versatility is crucial for structure-activity relationship (SAR) studies during drug optimization.[1]

-

Intermediate for API Synthesis : It is utilized in the multi-step synthesis of complex molecules targeting a range of diseases, including infections and chronic conditions.[1] Its structure allows for the creation of novel compounds with potential biological activity.

Safety, Handling, and Storage

As with all laboratory chemicals, Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate should be handled by trained personnel in a well-ventilated chemical fume hood.

-

Handling : Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage : Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1]

-

Precursors : The reactant, Ethyl bromoacetate, is a lachrymator and a toxic alkylating agent that must be handled with extreme caution.[4]

Conclusion

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (CAS: 18343-02-7) is a pivotal chemical intermediate with significant utility in pharmaceutical research and development. Its well-defined synthesis via Williamson etherification and its versatile chemical structure provide a reliable platform for the construction of complex molecular architectures. This guide has provided the essential technical information, from registry data to a detailed synthesis protocol, to empower researchers to effectively utilize this compound in their discovery programs.

References

-

Hoffman Fine Chemicals. Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate | CAS RN 18343-02-7. [Link]

-

MySkinRecipes. ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. [Link]

-

PubChem. Ethyl isonicotinate | C8H9NO2 | CID 15291. [Link]

-

PrepChem.com. Synthesis of ethyl isonicotinate hydrochloride. [Link]

-

Indian Academy of Sciences. Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. [Link]

-

Organic Syntheses. ethyl bromoacetate. [Link]

- Patsnap.

-

Guangzhou Zhenhao Trading Co., Ltd. ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. [Link]

-

Wikipedia. Ethyl bromoacetate. [Link]

-

PubMed. Acid-catalyzed reactions of aromatic aldehydes with ethyl diazoacetate: an investigation on the synthesis of 3-hydroxy-2-arylacrylic acid ethyl esters. [Link]

-

Ataman Kimya. ETHYL BROMOACETATE. [Link]

-

PubChem. Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate. [Link]

Sources

Spectroscopic Characterization of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate: A Technical Guide

Introduction

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (CAS No. 18343-02-7) is a pyridine derivative with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring both a pyridine ring and two ester functionalities, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the congruence of these distinct spectroscopic techniques provides a high degree of confidence in the structural elucidation and purity assessment of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate.

This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this molecule. The insights provided herein are grounded in established principles of spectroscopy and supported by data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate, highlighting the key functional groups that will be referenced throughout this guide.

Figure 1: Molecular Structure of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a 90° pulse.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Employ a relaxation delay of 2 seconds and acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

Use a 30° pulse and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H2 | ~8.7 | Doublet (d) | 1H |

| Pyridine-H6 | ~8.5 | Singlet (s) | 1H |

| Pyridine-H5 | ~7.4 | Doublet (d) | 1H |

| O-CH₂-C=O | ~4.8 | Singlet (s) | 2H |

| O-CH₂-CH₃ (isonicotinate) | ~4.4 | Quartet (q) | 2H |

| O-CH₂-CH₃ (ethoxy) | ~4.2 | Quartet (q) | 2H |

| O-CH₂-CH₃ (isonicotinate) | ~1.4 | Triplet (t) | 3H |

| O-CH₂-CH₃ (ethoxy) | ~1.2 | Triplet (t) | 3H |

Interpretation:

-

The downfield region (δ > 7 ppm) will be characteristic of the aromatic protons on the pyridine ring. The proton at the 2-position is expected to be the most deshielded due to its proximity to the nitrogen atom and the ester group.

-

The singlet at approximately 4.8 ppm is a key indicator of the methylene protons of the ethoxyacetate side chain, which are adjacent to an oxygen atom and a carbonyl group.

-

The two distinct quartets and two distinct triplets confirm the presence of two different ethyl ester groups. The quartet and triplet corresponding to the isonicotinate ester are expected to be slightly further downfield due to the direct attachment to the electron-withdrawing pyridine ring.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (isonicotinate) | ~165 |

| C=O (ethoxyacetate) | ~168 |

| Pyridine-C3 | ~155 |

| Pyridine-C2 | ~150 |

| Pyridine-C6 | ~148 |

| Pyridine-C4 | ~140 |

| Pyridine-C5 | ~115 |

| O-CH₂-C=O | ~68 |

| O-CH₂-CH₃ (isonicotinate) | ~62 |

| O-CH₂-CH₃ (ethoxy) | ~61 |

| O-CH₂-CH₃ (isonicotinate) | ~14 |

| O-CH₂-CH₃ (ethoxy) | ~14 |

Interpretation:

-

The two distinct carbonyl signals in the downfield region (δ > 160 ppm) confirm the presence of the two ester groups.

-

The signals in the aromatic region (δ 110-160 ppm) will correspond to the carbon atoms of the pyridine ring. The carbon attached to the ether oxygen (C3) is expected to be the most downfield in this region.

-

The aliphatic region (δ < 70 ppm) will show the signals for the methylene and methyl carbons of the two ethyl groups and the methylene of the ethoxyacetate moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | 1750-1730 | Strong |

| C=N, C=C stretch (pyridine) | 1600-1450 | Medium |

| C-O stretch (ester, ether) | 1300-1000 | Strong |

Interpretation:

-

The most prominent feature in the IR spectrum will be the strong absorption band in the region of 1750-1730 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional groups. The presence of two ester groups may lead to a broadened or split peak in this region.

-

The C-O stretching vibrations of the esters and the ether linkage will result in strong bands in the fingerprint region (1300-1000 cm⁻¹).

-

The presence of the pyridine ring will be confirmed by the C=N and C=C stretching vibrations between 1600 and 1450 cm⁻¹.

-

The C-H stretching vibrations of the aromatic and aliphatic protons will be observed above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, and it is likely to produce a prominent protonated molecule [M+H]⁺.

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.

-

Data Acquisition: Acquire a full scan mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).

Predicted MS Data and Interpretation

-

Molecular Ion: The molecular formula of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol .[2] In positive mode ESI-MS, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 254.10.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and provide further structural information. A plausible fragmentation pathway is illustrated below.

Figure 2: Plausible ESI-MS Fragmentation Pathway.

Interpretation:

-

The observation of the accurate mass of the protonated molecule [M+H]⁺ would provide strong evidence for the elemental composition of the compound.

-

The fragmentation pattern can be used to confirm the connectivity of the different structural motifs. For example, the loss of ethanol (46 Da) is a common fragmentation for ethyl esters. The presence of fragments corresponding to the isonicotinoyl moiety and the ethoxyacetyl group would further validate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the structural elucidation and characterization of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. The predicted data, based on established spectroscopic principles and data from analogous compounds, offer a clear set of benchmarks for researchers working with this molecule. The convergence of results from these independent analytical methods ensures a high level of confidence in the identity and purity of the compound, which is a critical aspect of drug discovery and development.

References

-

MySkinRecipes. (n.d.). ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. Retrieved from [Link]

Sources

solubility of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate in common lab solvents

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate (CAS No: 18343-02-7), a key intermediate in pharmaceutical synthesis and organic chemistry research.[1][2] Given the critical role of solubility in reaction kinetics, purification, and formulation development, a thorough understanding of this parameter is essential for researchers, scientists, and drug development professionals. This document outlines the predicted solubility profile of the target compound based on its molecular structure and physicochemical properties. It further details a robust, step-by-step experimental workflow for the qualitative and semi-quantitative determination of its solubility in a range of common laboratory solvents. The methodologies presented are designed to be self-validating, ensuring reliable and reproducible results.

Physicochemical Characterization and Predicted Solubility

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, molecular weight, and the presence of functional groups capable of forming intermolecular interactions such as hydrogen bonds.

1.1. Molecular Structure Analysis

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a moderately complex organic molecule featuring several key functional groups that dictate its solubility behavior:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor and imparts a degree of polarity.

-

Ester Groups (x2): The presence of two carbonyl (C=O) and ether-like (C-O-C) linkages within the ester functionalities makes them polar and capable of acting as hydrogen bond acceptors.

-

Ether Linkage: The ethoxy group attached to the isonicotinate ring is another polar feature.

-

Alkyl Chains: The ethyl groups are nonpolar hydrocarbon components.

The molecule presents a balance between a large, polar head (pyridine ring, esters, ether) and nonpolar alkyl regions. This amphiphilic nature suggests it will not be readily soluble in the extremes of the solvent polarity spectrum (i.e., highly nonpolar or highly polar solvents) but will likely exhibit good solubility in solvents of intermediate polarity.

Table 1: Physicochemical Properties of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

| Property | Value | Source |

| CAS Number | 18343-02-7 | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Predicted Boiling Point | 359.6 ± 27.0 °C | [1] |

| Predicted Density | 1.183 ± 0.06 g/cm³ | [1] |

1.2. Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate in various classes of solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has alkyl chains, the dominant polar functional groups will hinder dissolution in highly nonpolar media.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate): Good solubility is predicted. These solvents can engage in dipole-dipole interactions with the polar esters and pyridine ring without the competing hydrogen bonding network of protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol):

-

Water: Low solubility is expected. The molecule's size and nonpolar regions likely outweigh the hydrogen bonding potential of its polar groups. A safety data sheet for the related compound Ethyl isonicotinate notes its low water solubility, suggesting a similar trend.[4]

-

Alcohols (Methanol, Ethanol): Moderate to good solubility is anticipated. These solvents can act as both hydrogen bond donors and acceptors and have sufficient polarity to solvate the molecule effectively.

-

-

Highly Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): High solubility is expected. These solvents are excellent at dissolving a wide range of organic compounds due to their strong dipole moments.

Experimental Determination of Solubility

The following protocols provide a systematic approach to first screen for solubility qualitatively and then to determine it on a semi-quantitative basis. The general principles of these tests involve mixing a pre-weighed amount of solute with a specific volume of solvent and observing the formation of a clear solution.[5][6]

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

2.1. Protocol 1: Qualitative Solubility Screening

This rapid method is designed to classify the compound as "soluble" or "insoluble" at a specific concentration (e.g., 10 mg/mL).

Materials:

-

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

-

Analytical balance

-

2 mL glass vials with caps

-

Vortex mixer

-

Selection of test solvents (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane, DMSO)

Procedure:

-

Preparation: Accurately weigh approximately 5.0 mg of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate into a clean, dry 2 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the first test solvent to the vial. This creates a target concentration of 10 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 2-5 minutes at room temperature.[7]

-

Observation: Visually inspect the vial against a contrasting background. A completely clear solution with no visible solid particles indicates the compound is "soluble." The presence of suspended particles or a cloudy mixture indicates it is "insoluble" or "partially soluble" at this concentration.[7]

-

Recording: Record the result for the solvent.

-

Repeat: Repeat steps 1-5 for each solvent to be tested.

2.2. Protocol 2: Semi-Quantitative Solubility Determination

This method provides a more refined estimation of the solubility range.

Materials:

-

Same as Protocol 1, with the addition of calibrated micropipettes.

Procedure:

-

Preparation: Accurately weigh approximately 10.0 mg of the compound into a clean, dry 2 mL glass vial.

-

Initial Solvent Addition: Add the test solvent in small, precise increments (e.g., 0.1 mL) using a micropipette.

-

Mixing and Observation: After each addition, cap the vial and vortex for 1-2 minutes until the solid is fully dispersed. Observe if the solid has completely dissolved.

-

Titration: Continue adding solvent increments and vortexing until a completely clear solution is achieved.[5]

-

Calculation: Record the total volume of solvent (V) in mL required to dissolve the initial mass (M) of 10.0 mg. Calculate the solubility (S) in mg/mL using the formula: S = M / V

-

Classification: If the solid does not dissolve after adding a total of 2.0 mL of solvent, the solubility can be reported as <5 mg/mL.

Data Presentation and Interpretation

All solubility data should be recorded systematically. The following table provides a template for summarizing the results from both qualitative and semi-quantitative experiments.

Table 2: Solubility Profile of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

| Solvent | Solvent Class | Qualitative Result (at 10 mg/mL) | Semi-Quantitative Solubility (mg/mL) | Observations |

| Water | Polar Protic | e.g., Insoluble | e.g., < 1 | e.g., Fine white suspension formed |

| Ethanol | Polar Protic | e.g., Soluble | e.g., ~ 50 | e.g., Dissolved readily |

| Acetone | Polar Aprotic | e.g., Soluble | e.g., > 100 | e.g., Very rapid dissolution |

| Dichloromethane | Polar Aprotic | e.g., Soluble | e.g., > 100 | e.g., Very rapid dissolution |

| Hexane | Nonpolar | e.g., Insoluble | e.g., < 1 | e.g., Solid remained undissolved |

| DMSO | Polar Aprotic | e.g., Soluble | e.g., > 200 | e.g., Freely soluble |

Causality and Interpretation: The results should align with the theoretical predictions. High solubility in polar aprotic solvents like acetone and DCM is expected due to favorable dipole-dipole interactions. Low solubility in hexane and water confirms the compound's intermediate polarity, as it cannot overcome the strong intermolecular forces of water (hydrogen bonding) nor interact effectively with the weak van der Waals forces of hexane. This information is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.[3]

Conclusion

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is predicted to be a compound of intermediate polarity, exhibiting poor solubility in nonpolar solvents and water, but moderate to high solubility in polar aprotic and alcoholic solvents. The experimental protocols outlined in this guide provide a reliable framework for systematically and accurately determining its solubility profile. The resulting data is invaluable for optimizing synthetic procedures, developing purification strategies, and guiding formulation efforts in a drug discovery and development setting.

References

Sources

- 1. ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate [myskinrecipes.com]

- 2. Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate | CymitQuimica [cymitquimica.com]

- 3. chem.ws [chem.ws]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate is a pyridine derivative with potential applications as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] Understanding its thermal stability and decomposition profile is paramount for ensuring safety, defining stable storage conditions, and optimizing manufacturing processes. This guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the causality behind experimental choices, and discusses the interpretation of the resulting data. Furthermore, potential decomposition pathways are proposed based on the compound's functional groups, supported by established chemical principles. This document serves as a practical, authoritative resource for professionals involved in the development and handling of this and structurally related molecules.

Introduction: The Imperative of Thermal Characterization

The journey of a pharmaceutical intermediate from synthesis to its final application is fraught with thermal challenges. Exposure to varying temperatures during purification, drying, milling, and storage can profoundly impact the chemical and physical integrity of a compound. For a molecule like Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate, which features multiple reactive functional groups—a pyridine ring, an ether linkage, and two distinct ester moieties—a thorough understanding of its behavior under thermal stress is not merely academic; it is a critical component of risk assessment and quality control.

Thermal decomposition can lead to the generation of impurities, loss of potency, and in worst-case scenarios, runaway reactions with significant safety implications. Therefore, early and precise characterization of thermal stability is a foundational step in drug development.[3] This guide employs the synergistic techniques of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as the cornerstones of this investigation. TGA provides quantitative information on mass loss as a function of temperature, while DSC measures the heat flow associated with thermal events, offering insights into phase transitions and reaction energetics.[4][5]

Molecular Structure and Physicochemical Properties

-

IUPAC Name: Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate

-

CAS Number: 18343-02-7

-

Molecular Formula: C₁₂H₁₅NO₅

-

Molecular Weight: 253.25 g/mol

| Property | Value | Source |

| Appearance | Colorless to light brown liquid (predicted/reported) | [1] |

| Boiling Point | 150-160 °C at 0.3 Torr (lit.) | [6] |

| Storage Temp. | 2-8 °C (recommended) | [2] |

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a comprehensive and self-validating assessment of the thermal stability of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate.

Thermogravimetric Analysis (TGA)

TGA is the primary technique for determining the temperature at which a material begins to decompose and for quantifying its mass loss over time.[7]

Objective: To determine the onset temperature of decomposition (Tₒ) and the temperature of maximum mass loss rate (Tₘₐₓ), and to identify distinct decomposition stages.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate into a clean, inert TGA pan (e.g., alumina or platinum). An open pan is used to ensure that any evolved gases can escape freely.

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the molecule.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes to ensure thermal stability before the analysis begins.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate is a standard practice that provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment. The primary outputs will be the TGA curve (mass vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).

Differential Scanning Calorimetry (DSC)

DSC is essential for identifying thermal transitions such as melting, crystallization, and decomposition, and for quantifying the enthalpy changes associated with these events.[5][8]

Objective: To determine the melting point (Tₘ), enthalpy of fusion (ΔHբᵤₛ), and the onset temperature and enthalpy of decomposition (ΔHₔₑ꜀).

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. Sealing the pan contains any evolved gases during decomposition, allowing for the measurement of the total energy change. A reference pan, typically an empty sealed aluminum pan, is used for differential measurement.[4]

-

Atmosphere: Maintain a purge of inert nitrogen gas at a flow rate of 20-50 mL/min to provide a stable thermal environment.

-

Heating Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min. The final temperature is chosen to be high enough to capture the entire decomposition event as identified by TGA.

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Rationale for Experimental Choices

-

Inert Atmosphere: Using a nitrogen atmosphere is crucial to study the inherent thermal decomposition of the molecule, eliminating the variable of oxidation which would occur in the presence of air.

-

Heating Rate (10 °C/min): This rate is a widely accepted standard in pharmaceutical analysis. It offers good resolution of thermal events without excessively long run times. Slower rates can enhance resolution but may broaden peaks, while faster rates can shift transition temperatures to higher values.

-

Sample Mass: Small sample sizes (2-10 mg) minimize thermal gradients within the sample, ensuring more accurate temperature measurements and preventing pressure buildup in sealed DSC pans that could lead to instrument damage.

Data Interpretation and Expected Results

Analysis of TGA/DTG Curves

The TGA thermogram will plot the percentage of initial mass remaining against temperature. The DTG curve, its first derivative, shows the rate of mass loss and is particularly useful for resolving overlapping decomposition steps.

Anticipated TGA/DTG Profile:

| Parameter | Expected Observation | Interpretation |

| Initial Mass Loss | A small mass loss below ~150°C. | Evaporation of residual solvent or volatile impurities. |

| Onset of Decomposition (Tₒ) | The temperature at which significant mass loss begins. | The upper limit for the compound's short-term thermal stability. |

| Decomposition Steps | One or more distinct steps in the TGA curve, corresponding to peaks in the DTG curve. | Indicates a multi-step decomposition process, likely corresponding to the sequential cleavage of different functional groups. |

| Final Residue | The percentage of mass remaining at the end of the experiment (e.g., at 600°C). | A non-zero residue may indicate the formation of stable char. |

Analysis of the DSC Curve

The DSC thermogram plots heat flow against temperature. Endothermic events (melting) point down, while exothermic events (decomposition) point up.

Anticipated DSC Profile:

| Parameter | Expected Observation | Interpretation |

| Melting Endotherm | A sharp endothermic peak. | The melting point (Tₘ) and enthalpy of fusion (ΔHբᵤₛ) of the crystalline form. The absence of this peak would suggest the sample is amorphous or a liquid at room temperature. |

| Decomposition Exotherm | A broad, sharp, or complex exothermic peak at higher temperatures. | Indicates that the decomposition process releases energy, a critical safety consideration. The onset temperature should correlate with the Tₒ from TGA. The area under the peak gives the enthalpy of decomposition (ΔHₔₑ꜀). |

Proposed Decomposition Pathways

While the precise mechanism requires advanced techniques like TGA-MS or Pyrolysis-GC-MS, a logical decomposition pathway can be proposed based on the known reactivity of the functional groups present in Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. Esters are known to decompose via several mechanisms, including pyrolysis involving a six-membered ring transition state to form an alkene and a carboxylic acid.[9]

The molecule has two ester groups and an ether linkage, suggesting a multi-step degradation.

Step 1: Initial Cleavage (Lowest Energy Pathway) The C-O bond of the ether linkage or the ester group on the side chain is likely the most thermally labile. Cleavage could occur via two primary routes:

-

Route A: Ester Pyrolysis: The ethyl ester on the side chain could undergo a classic pyrolysis reaction, eliminating ethylene to form a carboxylic acid intermediate.

-

Route B: Ether Cleavage: Homolytic or heterolytic cleavage of the C-O ether bond.

Step 2: Secondary Fragmentation The products from the initial step will be unstable at elevated temperatures and will undergo further fragmentation. The isonicotinate ester could decompose, and the pyridine ring itself may eventually fragment at very high temperatures.

Conclusion and Recommendations

This guide outlines a robust, scientifically grounded approach to characterizing the thermal stability of Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. By systematically applying TGA and DSC analyses, researchers and drug development professionals can obtain critical data on decomposition temperatures and energetic profiles. This information is indispensable for establishing safe handling procedures, determining appropriate storage conditions (e.g., the recommended 2-8°C), and guiding the design of manufacturing processes to prevent thermal degradation and ensure product purity and stability. The proposed decomposition pathways provide a theoretical framework for understanding the degradation products, which can be further elucidated using hyphenated techniques such as TGA-MS. A thorough execution of this thermal analysis protocol is a cornerstone of responsible and effective chemical development.

References

-

IEEE. (2022). Decomposition Kinetics of Natural Ester and Mineral Oil from Thermogravimetric Analyses. IEEE Xplore. [Link]

-

Brooks, K. (2022). Differential Scanning Calorimetry (DSC). Contract Pharma. [Link]

-

American Pharmaceutical Review. (n.d.). Pharmaceutical Calorimeters. [Link]

-

Knotts, T. A., et al. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Energy & Fuels. [Link]

-

Thomas, L. (2018). Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

-

NETZSCH Analyzing & Testing. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

-

Jain, A. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Jordi Labs. [Link]

-

Ramos, M. V., et al. (2006). Thermogravimetric Analysis of Poly(ester-carbonate)s and Poly (ester-thiocarbonate)s with the Ester Group in the Side Chain. Taylor & Francis Online. [Link]

-

National Institute of Standards and Technology. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of complex ester F1. [Link]

-

ResearchGate. (n.d.). Studies on the Thermal Decomposition Kinetic of an Nitrate Ester. [Link]

-

Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]

-

ResearchGate. (2011). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. [Link]

-

AKJournals. (2001). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines) in. [Link]

-

Aston Publications Explorer. (2022). Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. [Link]

-

Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights. [Link]

-

MDPI. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS RN 18343-02-7 | Ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Phosphoric Acid Ester-based Flame Retardants and their Application via Sol-Gel Process to Enhance Flame Retardancy of Cotton Fabric. [Link]

-

RSC Publishing. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. [Link]

-

MySkinRecipes. (n.d.). ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. [Link]

-

PubChemLite. (n.d.). Ethyl 3-hydroxyisonicotinate (C8H9NO3). [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

-

Guangzhou Zhenhao Trading Co., Ltd. (n.d.). ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate. [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. [Link]

-

PubChem. (n.d.). Diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. ethyl 3-(2-ethoxy-2-oxoethoxy)isonicotinate [myskinrecipes.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. news-medical.net [news-medical.net]

- 5. quercus.be [quercus.be]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. publications.aston.ac.uk [publications.aston.ac.uk]

- 8. contractpharma.com [contractpharma.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Expanding Therapeutic Landscape of Isonicotinate Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridine-4-Carboxylate Scaffold

Isonicotinate derivatives, compounds characterized by a pyridine ring carboxylated at the 4-position, represent a cornerstone in medicinal chemistry. The parent compound, isonicotinic acid, and its hydrazide derivative, isoniazid, laid the foundation for the treatment of tuberculosis in the 1950s.[1] Isoniazid, a prodrug, remains a first-line treatment, highlighting the enduring potential of this chemical scaffold.[2] Its mechanism involves activation by the mycobacterial enzyme catalase-peroxidase (KatG) to form a reactive species that ultimately inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][3][4] This targeted action underscores the principle of selective toxicity that makes these derivatives promising therapeutic candidates. Beyond tuberculosis, structural modifications to the isonicotinate core have unlocked a remarkable breadth of biological activities, including anticancer, broader antimicrobial, and anti-inflammatory properties.[5][6] This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms, robust experimental protocols for their evaluation, and the structure-activity relationships that drive discovery.

Antitubercular Activity: The Legacy and Future

The most prominent biological activity of isonicotinate derivatives is their potent effect against Mycobacterium tuberculosis (Mtb). Isoniazid (INH) is the archetypal example, and understanding its mechanism is crucial for developing next-generation analogues, particularly those active against resistant strains.[7]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Isoniazid's efficacy stems from its ability to disrupt the unique and essential mycolic acid layer of the Mtb cell wall.[8] This process is not direct; INH is a prodrug requiring activation within the bacterium.[4]

-

Uptake and Activation: INH passively diffuses into the mycobacterial cell.[8]

-

Enzymatic Conversion: The bacterial catalase-peroxidase enzyme, KatG, activates INH, converting it into a reactive isonicotinic acyl radical.[4][9]

-

Target Inhibition: This radical covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct.[1] This complex is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system.[3][4]

-

Cell Wall Disruption: Inhibition of InhA blocks the synthesis of mycolic acids, compromising the cell wall's integrity and leading to bacterial cell death.[4]

Resistance to isoniazid often arises from mutations in the katG gene, preventing the activation of the prodrug.[10] This has spurred research into new derivatives that may bypass this activation step or inhibit other essential targets.[7]

Caption: Mechanism of action for the antitubercular drug Isoniazid (INH).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

Evaluating the antitubercular activity of novel isonicotinate derivatives requires a reliable and relatively high-throughput method. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric assay to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[11]

Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active cells, it is reduced to the pink and fluorescent resorufin. A lack of color change indicates bacterial growth inhibition.

Step-by-Step Methodology:

-

Preparation of Compounds: Dissolve test compounds in dimethyl sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). Final volumes should be 100 µL per well.

-

Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 104 CFU/well.[11]

-

Inoculation: Add 100 µL of the prepared Mtb suspension to each well containing the test compound dilutions. Include a drug-free well as a growth control and a well with media only as a sterility control.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.[11]

-

Addition of Alamar Blue: Prepare a 10% (v/v) solution of Alamar Blue. Add 20 µL of this solution to each well.[11]

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Reading Results: Visually inspect the plates. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[11] Results can also be read fluorometrically or spectrophotometrically.

Anticancer Activity: An Emerging Frontier

The isonicotinate scaffold has recently gained significant attention for its potential cytotoxic effects against various human cancer cell lines.[5] Research indicates that derivatives can induce apoptosis, trigger the production of reactive oxygen species (ROS), and cause cell cycle arrest.[12]

Proposed Mechanisms of Action

Unlike the well-defined target in Mtb, the anticancer mechanisms of isonicotinate derivatives are more varied and appear to be cell-type dependent. Key observations include:

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death, evidenced by DNA fragmentation and cell cycle arrest at the G2/M and sub-G1 phases in breast cancer (MCF-7) cells.[12]

-

ROS Generation: An increase in intracellular reactive oxygen species can lead to oxidative stress and trigger cell death pathways.[12]

-

Enzyme Inhibition: Some nicotinic acid derivatives have demonstrated inhibitory activity against key signaling proteins like vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis in tumors.[13]

-

Structure-Activity Relationship (SAR): Studies have shown that the presence, number, and position of substituents on the aromatic ring are critical for cytotoxic activity. For instance, a hydroxyl group on an associated benzene ring, particularly in the ortho-position, appears to enhance anticancer effects.[5]

Caption: General experimental workflow for anticancer drug screening.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and evaluate the cytotoxic potential of chemical compounds.[14][15]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isonicotinate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[17] Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[18]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[16]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.[16]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[19]

Illustrative Anticancer Data

The following table summarizes representative data for isonicotinate derivatives against common cancer cell lines, demonstrating the potential potency of this class of compounds.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ITHB4 | MCF-7 (Breast) | 20.5 | [12] |

| ITHB4 | HCT 116 (Colon) | Data mentioned but not quantified | [12] |

| Derivative 5c | HCT-15 (Colon) | 0.068 (as VEGFR-2 inhibitor) | [13] |

| Isoniazid Derivative Series | Various | 0.61 - 3.36 µg/mL | [5] |

Broad-Spectrum Antimicrobial and Antifungal Activity

Beyond Mtb, various isonicotinic acid hydrazide derivatives have demonstrated significant activity against a range of other pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungal species.[20][21]

Spectrum of Activity

Studies have shown that synthesized isonicotinic acid hydrazides can be more active against fungal strains like Candida albicans and Aspergillus niger, and Gram-negative bacteria like Escherichia coli, compared to Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[20] The specific substitutions on the hydrazide moiety play a crucial role in determining the spectrum and potency of the antimicrobial effect.[20]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[22][23]

Principle: This quantitative method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after a defined incubation period.[22]

Step-by-Step Methodology:

-

Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[22] Start by adding 100 µL of broth to all wells, then add 100 µL of the 2x concentrated stock solution to the first column and serially dilute across the plate.[24]

-

Prepare Standardized Inoculum: Grow the microbial strain overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate Plate: Inoculate each well with the standardized microbial suspension. The final volume in each well will be 200 µL.

-

Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.[22]

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.[25]

-

Determine MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[22] The results can also be read using a plate reader by measuring absorbance at 600 nm.

Conclusion and Future Outlook

The isonicotinate scaffold is a privileged structure in medicinal chemistry, anchored by the enduring success of isoniazid. While its role in combating tuberculosis continues to evolve with the synthesis of derivatives aimed at overcoming resistance, the horizon of its therapeutic potential is rapidly expanding. Promising data in oncology highlight a new and exciting avenue for drug development, where these compounds can induce cancer cell death through multiple mechanisms. Furthermore, their broad-spectrum antimicrobial activity suggests applications beyond mycobacteria.